molecular formula C6H10O2 B6611522 2-ethylbut-3-enoic acid CAS No. 10545-07-0

2-ethylbut-3-enoic acid

Cat. No. B6611522
CAS RN: 10545-07-0
M. Wt: 114.14 g/mol
InChI Key: WYZGMTDJCGEDAQ-UHFFFAOYSA-N
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Description

2-Ethylbut-3-enoic acid (2EBEA) is a fatty acid found in the human body and in many foods. It is an important component of the human diet, as it is involved in many biochemical and physiological processes. 2EBEA is found in a variety of foods, including fruits, vegetables, and dairy products. It is also found in some animal fats, such as lard. 2EBEA is a key component of the mitochondrial membrane, and is involved in energy metabolism. It is also a precursor to many other biochemical compounds, such as prostaglandins and leukotrienes.

Scientific Research Applications

Catalytic Synthesis

2-Ethylbut-3-enoic acid plays a significant role in palladium-catalyzed cross-coupling reactions. This acid is used to synthesize 3,3-disubstituted prop-2-enoic acids and 3-substituted but-3-enoic acids under mild conditions, highlighting its utility in organic synthesis (Abarbri, Parrain, Kitamura, Noyori, Duchene, 2000); (Abarbri, Thibonnet, Parrain, Duchěne, 2002).

Organic Chemistry

This compound derivatives are utilized in various chemical processes, such as the stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives and the study of the structural assignment of the dianion of 3-methylbut-2-enoic acid (Brettle, Hydes, Seddon, Sutton, Tooth, 1973); (Bongini, Orena, Sandri, 1986).

Chemical Analysis and Sensory Evaluation

The compound is also investigated in the context of sensory evaluation in foods, like in the study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine, demonstrating its relevance in food chemistry and sensory analysis (Gammacurta, Tempère, Marchand, Moine, Revel, 2018).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound, like N-substituted enaminones from 3-aminobutenoic acids, are explored for their potential pharmaceutical applications (Parr, Reiss, 1984).

Environmental and Biological Studies

This compound is also significant in environmental and biological studies, for instance, in the metabolism of plant growth regulators like (E)-[3H]2-ethylhex-2-enoic acid in barley seedlings, illustrating its biological activity and potential applications in agriculture (Schneider, Schütte, Preiss, 1986).

properties

IUPAC Name

2-ethylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGMTDJCGEDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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